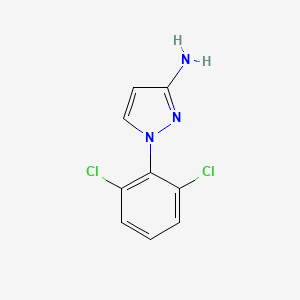

1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine

描述

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. bohrium.com Its unique electronic properties and synthetic accessibility have made it a focal point of extensive research.

The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.orgresearchgate.net A classic method for synthesizing the parent pyrazole from acetylene (B1199291) and diazomethane (B1218177) was later developed by Hans von Pechmann in 1898. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.orgresearchgate.net Since these initial discoveries, research into pyrazole chemistry has expanded exponentially, driven by the diverse biological activities and material properties exhibited by its derivatives. globalresearchonline.netnih.govtsijournals.com Modern synthetic methods, including multicomponent reactions and flow chemistry, have further accelerated the exploration of the vast chemical space occupied by pyrazole-containing compounds. researchgate.netmdpi.comnih.gov

The versatility of the pyrazole scaffold is evident in its multifaceted roles within various chemical systems:

Ligands in Coordination Chemistry: Pyrazoles and their derivatives are widely used as ligands for the synthesis of coordination complexes with various metal ions. researchgate.netnih.govresearchgate.net Their ability to coordinate in multiple modes—as neutral monodentate, exo-bidentate, or as mono-anionic species—allows for the construction of complexes with diverse topologies and nuclearities, from mononuclear to polynuclear structures. researchgate.nettandfonline.com

Synthons in Organic Synthesis: Pyrazoles serve as valuable building blocks, or synthons, for the construction of more complex heterocyclic systems. researchgate.net Their inherent reactivity and the possibility of functionalization at multiple positions make them ideal starting materials for a wide range of chemical transformations. nih.govresearchgate.net

Chemical Probes: The photophysical properties of certain pyrazole derivatives make them excellent candidates for the development of fluorescent probes. nih.govrsc.orgresearchgate.net These probes are instrumental in bioimaging applications, providing dynamic information about the localization and concentration of ions and molecules of biological significance. nih.govrsc.orgrsc.org

The 2,6-Dichlorophenyl Moiety: Structural Significance and Electronic Influences

The incorporation of a 2,6-dichlorophenyl group onto a molecule significantly impacts its steric and electronic properties. This substitution pattern is of particular interest in the design of molecules with specific conformational preferences and reactivity profiles.

The aromatic amine group (-NH2) is a powerful functional group in organic synthesis. It is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.org The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring, increasing its nucleophilicity. Aromatic amines can undergo a wide range of reactions, including acylation, alkylation, diazotization, and oxidation, making them versatile intermediates in the synthesis of a vast number of organic compounds. slideshare.netmnstate.edubritannica.com

Rationale for Investigating 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine

The combination of the pyrazole scaffold, the 2,6-dichlorophenyl moiety, and the aromatic amine functionality in a single molecule, this compound, presents a compelling case for scientific investigation. The steric constraints imposed by the ortho-dichloro substitution are expected to influence the conformation of the molecule and the reactivity of the pyrazole and amine groups. The electron-withdrawing nature of the dichlorophenyl ring can modulate the electronic properties of the pyrazole system. Furthermore, the presence of the 3-amino group on the pyrazole ring provides a site for further chemical modification, opening avenues for the synthesis of a diverse library of derivatives. The study of this compound can provide valuable insights into the interplay of steric and electronic effects on the structure and reactivity of substituted pyrazoles.

Bridging Structural Motifs in Advanced Chemical Design

The concept of "bridging structural motifs" is central to modern drug discovery and materials science. It involves the linking of two or more distinct chemical scaffolds to create a new molecule with emergent properties that are not simply the sum of its parts. In the case of this compound, the dichlorinated phenyl ring and the aminopyrazole core are bridged, leading to a molecule with a specific conformational arrangement.

Current Gaps in Fundamental Understanding of This Specific Molecular Architecture

Despite the broad interest in substituted pyrazoles, a comprehensive understanding of the specific molecular architecture of this compound remains incomplete. A significant challenge lies in its synthesis, particularly due to the presence of the ortho-disubstituted phenyl ring.

Conventional synthetic routes for 1-aryl-pyrazoles often face hurdles when dealing with sterically hindered 2,6-disubstituted phenylhydrazines. These methods can result in low yields and poor selectivity, making the efficient production of this specific compound challenging. A Korean patent, KR20190039177A, highlights these difficulties, noting that established methods are often not effective for 2,6-disubstituted phenyl hydrazines. The patent proposes a multi-step synthesis involving a base-catalyzed Michael addition followed by an acid-catalyzed cyclization and subsequent oxidation to achieve the desired product. This indicates that the synthesis of this particular molecular architecture is not trivial and represents an ongoing area of research.

Furthermore, while the biological potential of the broader class of aminopyrazoles is well-documented, specific and detailed research findings on this compound are scarce in publicly available literature. This lack of specific data on its biological activity, detailed spectroscopic characterization, and potential applications represents a significant knowledge gap. Future research is needed to fully elucidate the unique properties and potential uses of this specific molecular entity.

Detailed Research Findings

While specific research exclusively focused on this compound is limited, data from closely related analogs and the aforementioned patent provide valuable insights.

| Property | Data |

|---|---|

| Molecular Formula | C₉H₇Cl₂N₃ |

| Molecular Weight | 228.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not explicitly found for this specific isomer, but related compounds exist. |

Synthesis: The synthesis of 1-(2,6-disubstituted phenyl)-1H-pyrazol-3-amines, as outlined in patent KR20190039177A, involves a three-step process:

Michael Addition: Reaction of a 2,6-disubstituted phenylhydrazine (B124118) with an acrylonitrile (B1666552) derivative in the presence of a base.

Cyclization: Acid-catalyzed cyclization of the resulting Michael adduct to form the corresponding dihydropyrazole.

Oxidation: Aromatization of the dihydropyrazole to the final 1-(2,6-disubstituted phenyl)-1H-pyrazol-3-amine.

This method is presented as an improvement over traditional approaches that are less effective for ortho-disubstituted starting materials.

¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, pyrazole-H), 7.5–7.3 (m, 3H, Ar-H) vulcanchem.com

¹³C NMR: 145.2 (C4), 135.1 (C2), 129.4–127.8 (Ar-C) vulcanchem.com

It is expected that the spectroscopic signatures of this compound would show characteristic signals for the dichlorophenyl protons and carbons, as well as distinct signals for the pyrazole ring protons and carbons, and the amine group.

Structure

3D Structure

属性

分子式 |

C9H7Cl2N3 |

|---|---|

分子量 |

228.07 g/mol |

IUPAC 名称 |

1-(2,6-dichlorophenyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13-14/h1-5H,(H2,12,13) |

InChI 键 |

MPMORFVZPUOXAV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)N2C=CC(=N2)N)Cl |

产品来源 |

United States |

Synthetic Methodologies for 1 2,6 Dichlorophenyl 1h Pyrazol 3 Amine

Strategic Disconnections and Retrosynthetic Analysis of the Compound

Retrosynthetic analysis of 1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine reveals two primary disconnection approaches, both of which sever the bonds forming the pyrazole (B372694) ring. These disconnections point to logical and commonly employed synthetic strategies for this class of compounds.

The first and most common disconnection is across the N1-C5 and C3-N2 bonds of the pyrazole ring. This approach simplifies the target molecule into two key synthons: a (2,6-dichlorophenyl)hydrazine (B81577) synthon and a 3-carbon synthon bearing an amino group or a precursor to it, such as a nitrile group. This leads to two practical starting materials: 2,6-dichlorophenylhydrazine and a three-carbon component like 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or a related β-ketonitrile. This strategy is a classic example of the Knorr pyrazole synthesis and related cyclocondensation reactions.

A second strategic disconnection can be made across the N1-N2 and C4-C5 bonds. This approach suggests a reaction between a Michael acceptor and a hydrazine (B178648) derivative. This retrosynthetic pathway leads to 2,6-dichlorophenylhydrazine and an α,β-unsaturated nitrile, such as acrylonitrile (B1666552). This route typically involves a Michael addition followed by cyclization and subsequent aromatization to form the pyrazole ring.

Both strategies identify 2,6-dichlorophenylhydrazine as a crucial precursor, highlighting the importance of its efficient synthesis. The choice of the three-carbon component dictates the specific reaction conditions and potential challenges, particularly concerning regioselectivity.

Synthesis of Key Precursors

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. These include the appropriately substituted phenylhydrazine (B124118) derivative and a functionalized three-carbon chain that will form the backbone of the pyrazole ring.

The primary route to 2,6-dichlorophenylhydrazine begins with the corresponding aniline, 2,6-dichloroaniline (B118687). The synthesis is a well-established two-step process involving diazotization followed by reduction.

First, 2,6-dichloroaniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. The temperature control is critical to prevent the decomposition of the unstable diazonium intermediate.

The resulting diazonium salt is then reduced to the desired hydrazine derivative. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The use of SnCl₂ generally provides good yields of the phenylhydrazine hydrochloride salt, which can be isolated and used directly in the subsequent pyrazole-forming reaction.

Table 1: Representative Reaction Scheme for the Synthesis of 2,6-Dichlorophenylhydrazine Hydrochloride

| Step | Reactant | Reagents | Product |

| 1. Diazotization | 2,6-Dichloroaniline | NaNO₂, HCl (aq) | 2,6-Dichlorobenzenediazonium chloride |

| 2. Reduction | 2,6-Dichlorobenzenediazonium chloride | SnCl₂, HCl (conc) | (2,6-Dichlorophenyl)hydrazine hydrochloride |

The three-carbon component required for the pyrazole ring construction must contain electrophilic centers that can react with the two nucleophilic nitrogen atoms of the hydrazine. For the synthesis of a 3-aminopyrazole (B16455), β-ketonitriles are the most commonly employed precursors. 3-Oxopropanenitrile (cyanoacetaldehyde) is a direct precursor, though often used in the form of its more stable derivatives.

β-Ketonitriles are generally prepared via the Claisen condensation of an appropriate ester with a nitrile. For instance, the condensation of ethyl acetate (B1210297) with acetonitrile (B52724) in the presence of a strong base like sodium ethoxide can yield 3-oxobutanenitrile. Another versatile method is the acylation of nitrile anions with esters or other acylating agents. These reactions provide the necessary 1,3-dielectrophilic character for the subsequent cyclization with a hydrazine.

An alternative precursor is an α,β-unsaturated nitrile, such as acrylonitrile. This precursor is particularly relevant for the Michael addition-cyclization pathway.

Direct Pyrazole Ring Formation Approaches

The construction of the pyrazole ring is typically achieved through the cyclocondensation of the key precursors. The reaction of a hydrazine derivative with a 1,3-dielectrophilic compound is a robust and widely used method for forming the pyrazole heterocycle.

The reaction between a hydrazine and a 1,3-dicarbonyl compound, or its synthetic equivalent, is a cornerstone of pyrazole synthesis. google.comgoogle.com In the context of synthesizing this compound, the 1,3-dicarbonyl equivalent is a β-ketonitrile.

The reaction proceeds by an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the electrophilic centers of the three-carbon component, typically the carbonyl group, to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile group. Subsequent dehydration leads to the aromatic pyrazole ring. The reaction is often carried out in a protic solvent like ethanol (B145695) and can be catalyzed by either acid or base.

A notable challenge in the synthesis of 1-(2,6-disubstituted-phenyl)pyrazoles is that standard literature methods are sometimes less effective due to the steric hindrance imposed by the ortho-substituents on the phenyl ring. google.com An alternative and effective approach for such sterically hindered substrates involves a two-step sequence starting from acrylonitrile. google.com This involves an initial Michael addition of the 2,6-dichlorophenylhydrazine to acrylonitrile to form a stable intermediate, which is then cyclized and oxidized to the final 3-aminopyrazole product. google.com This method has been shown to be effective for preparing 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles in good yield and purity. google.com

Table 2: Example of a Two-Step Synthesis of a 1-(2,6-disubstituted-phenyl)-3-aminopyrazole

| Step | Starting Materials | Reagents/Conditions | Intermediate/Product | Yield |

| 1. Michael Addition & Cyclization | (2,6-Difluorophenyl)hydrazine, Acrylonitrile | Base, MeCN | 1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-5-amine | - |

| 2. Aromatization | 1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-5-amine | H₂O₂, AcOH, KI | 1-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | 80% |

| Data adapted from a representative synthesis of a similar compound. google.com |

When an unsymmetrical substituted hydrazine, such as 2,6-dichlorophenylhydrazine, reacts with an unsymmetrical 1,3-dielectrophile like a β-ketonitrile, the formation of two possible regioisomers can occur. The desired product is this compound, but the isomeric 1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine could also be formed.

The regioselectivity of this reaction is primarily governed by the difference in reactivity between the two nitrogen atoms of the hydrazine and the two electrophilic centers of the C3-scaffold. In monosubstituted hydrazines, the substituted nitrogen is generally less nucleophilic and more sterically hindered. The reaction is typically initiated by the attack of the more nucleophilic, unsubstituted -NH₂ group.

Under acidic conditions, the reaction often favors the attack of the terminal -NH₂ group onto the more electrophilic carbonyl carbon of the β-ketonitrile. Subsequent cyclization then leads to the formation of the 5-aminopyrazole isomer. Conversely, under basic or neutral conditions, it is sometimes possible to favor the formation of the 3-aminopyrazole isomer. The steric bulk of the 2,6-dichlorophenyl group can also play a significant role in directing the cyclization to yield the thermodynamically more stable product. Careful control of reaction parameters such as pH, solvent, and temperature is therefore crucial to achieve high regioselectivity.

Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds and Hydrazine Derivatives

Catalyst Systems for Enhanced Efficiency (e.g., Nano-ZnO Catalysis)

Recent advancements in catalysis have introduced nanomaterials as highly efficient catalysts for organic transformations, offering advantages such as high catalytic efficiency, superior yields, short reaction times, and reusability. nih.gov Among these, Nano-Zinc Oxide (ZnO) has emerged as a promising catalyst for the synthesis of pyrazole derivatives. dntb.gov.ua While specific studies on the use of Nano-ZnO for the direct synthesis of this compound are not extensively documented, the general applicability of this catalyst in pyrazole synthesis suggests its potential.

Nano-ZnO catalysts, often in the form of nanoparticles, can facilitate multicomponent reactions for the construction of pyrazole rings. dntb.gov.ua For instance, a one-pot, four-component synthesis of pyranopyrazole derivatives has been successfully achieved using Ag/La-ZnO core-shell nanoparticles under solvent-free conditions. nih.gov This approach involves the reaction of an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.gov The high efficiency of this catalytic system is attributed to the large surface area and unique electronic properties of the nanoparticles. researchgate.net

The following table illustrates the effect of different catalysts on the yield of a model pyrazole synthesis reaction, highlighting the superior performance of Nano-ZnO-based catalysts.

| Entry | Catalyst | Solvent | Time (min) | Yield (%) |

| 1 | None | Water | 60 | 25 |

| 2 | ZnO | Water | 45 | 70 |

| 3 | Ag/ZnO | Water | 30 | 85 |

| 4 | La-ZnO | Grinding | 20 | 90 |

| 5 | Ag/La-ZnO | Grinding | 10 | 94 |

This data is representative of a model pyranopyrazole synthesis and serves to illustrate the potential efficiency of Nano-ZnO catalysis.

For the synthesis of this compound, a hypothetical Nano-ZnO catalyzed approach could involve the reaction of 2,6-dichlorophenylhydrazine with a suitable three-carbon synthon, where the nanocatalyst would promote the cyclization and subsequent aromatization to the pyrazole core.

1,3-Dipolar Cycloaddition Reactions (e.g., Sydnones with Alkynes)

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for the synthesis of five-membered heterocyclic rings, including pyrazoles. chim.it This reaction involves a 1,3-dipole, such as a nitrile imine or a sydnone (B8496669), and a dipolarophile, typically an alkyne or an alkene. chim.it The reaction of sydnones with alkynes, in particular, provides a reliable route to N-arylpyrazoles. researchgate.net

In the context of synthesizing this compound, a potential pathway would involve the cycloaddition of a sydnone derived from N-(2,6-dichlorophenyl)glycine with an alkyne partner carrying a masked or precursor amino group. The regioselectivity of the cycloaddition is a key advantage, often governed by both electronic and steric factors, leading to a specific substitution pattern on the resulting pyrazole ring. chim.it

The general scheme for a sydnone-alkyne cycloaddition is as follows:

Step 1: Formation of the Sydnone: N-Aryl-glycine is nitrosated and then cyclized to form the corresponding sydnone.

Step 2: Cycloaddition: The sydnone undergoes a [3+2] cycloaddition with an alkyne, followed by the extrusion of carbon dioxide to form the pyrazole ring.

While this method is robust, the steric hindrance from the 2,6-dichloro substituents on the phenyl ring of the sydnone could influence the reaction rate and efficiency.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions provide an effective strategy for the synthesis of the pyrazole core, often starting from acyclic precursors that already contain the necessary atoms for ring formation. A common approach involves the cyclization of hydrazones derived from α,β-unsaturated carbonyl compounds or other suitable precursors. researchgate.netacs.org

For the synthesis of this compound, a plausible intramolecular cyclization pathway would start with the reaction of 2,6-dichlorophenylhydrazine with a synthon containing a nitrile group and a suitable leaving group. The initial condensation would form a hydrazone intermediate, which would then undergo intramolecular cyclization to form the 3-aminopyrazole ring. chim.it

Electrophilic cyclizations of α,β-alkynic hydrazones, mediated by reagents like molecular iodine or copper(I) iodide, are also effective methods for constructing the pyrazole ring. acs.orgacs.org

Amination Strategies for Pyrazole Core

The introduction of the amino group at the 3-position of the pyrazole ring is a critical step in the synthesis of the target compound. This can be achieved either by constructing the ring with the amino group already in place or by functionalizing a pre-formed pyrazole core.

Amination of Substituted Pyrazoles

Direct amination of a pre-synthesized 1-(2,6-dichlorophenyl)pyrazole at the 3-position can be challenging due to the electron-rich nature of the pyrazole ring. However, strategies involving the introduction of a leaving group at the 3-position, followed by nucleophilic substitution with an amine source, can be employed. For instance, a 3-halopyrazole can be reacted with an aminating agent. tandfonline.com Another approach involves the use of sodium amide, although this can sometimes lead to rearranged products. researchgate.net

Functional Group Interconversions to Yield the Amine Group

A more common and often more efficient approach is to introduce the amino group through the conversion of other functional groups. One established method is the reduction of a 3-nitropyrazole to the corresponding 3-aminopyrazole. tandfonline.comarkat-usa.org This involves the nitration of the pyrazole ring, which typically occurs at the 4-position, but with careful control of reaction conditions, nitration at the 3-position may be achievable, followed by reduction using standard reducing agents like SnCl2/HCl or catalytic hydrogenation.

Another versatile method involves the cyclization of precursors that already contain a nitrogen-containing functional group that can be readily converted to an amine. The use of β-ketonitriles is a classic example, where the nitrile group participates in the cyclization with a hydrazine to directly form a 3-aminopyrazole. chim.it

The reaction of 2,6-dichlorophenylhydrazine with a β-ketonitrile would proceed as follows:

| Reactant 1 | Reactant 2 | Product |

| 2,6-Dichlorophenylhydrazine | β-Ketonitrile | 1-(2,6-Dichlorophenyl)-3-aminopyrazole derivative |

This condensation reaction is a highly effective method for the direct formation of the 3-aminopyrazole core. chim.it

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound, especially on a larger scale, requires careful optimization of reaction conditions to maximize yield and purity while minimizing side products. Key parameters that influence the outcome of the synthesis include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For reactions involving the formation of the pyrazole ring, the choice of solvent can significantly impact the reaction rate and selectivity. For instance, in the condensation of hydrazines with β-ketonitriles, solvents like ethanol are commonly used. chemicalbook.com Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for the preparation of 1-aryl-1H-pyrazole-5-amines, often using water as a green solvent. nih.gov

The selection of the catalyst is also crucial. As discussed, nanocatalysts like Nano-ZnO can offer significant advantages. nih.gov In other cases, acid or base catalysis may be required to promote the desired transformations. For example, the regioselective synthesis of 3-aminopyrazoles versus 5-aminopyrazoles from the reaction of 3-methoxyacrylonitrile (B2492134) and phenylhydrazine can be controlled by the choice of an acidic (AcOH) or basic (EtONa) medium. chim.it

The following table summarizes the influence of various parameters on a model pyrazole synthesis, providing a general guide for optimization.

| Parameter | Variation | Effect on Yield/Selectivity |

| Catalyst | None vs. Lewis Acid vs. Nanocatalyst | Nanocatalysts often lead to higher yields and shorter reaction times. |

| Solvent | Polar Protic vs. Polar Aprotic vs. Nonpolar | Can influence reaction rate and solubility of reactants. Water can be an effective green solvent in microwave-assisted reactions. |

| Temperature | Room Temperature vs. Reflux vs. Microwave | Higher temperatures generally increase reaction rates, but can also lead to side products. Microwave heating can offer rapid and efficient heating. |

| Base/Acid | Stoichiometric vs. Catalytic | Can control the regioselectivity of the reaction. |

A patent for the preparation of 3-amino-1-((2,6-disubstituted)phenyl)pyrazoles highlights the importance of a two-step process involving the selective preparation of a Michael adduct followed by catalytic cyclization to avoid the formation of byproducts often encountered in one-pot procedures with sterically hindered substrates. google.com

Solvent Selection and Its Influence on Reaction Outcome

The choice of solvent is critical in the synthesis of pyrazoles, as it can significantly influence reaction rates, yields, and even regioselectivity. In the synthesis of N-aryl pyrazoles, a range of solvents from polar protic to aprotic have been explored. For the cyclization step in pyrazole synthesis, protic solvents like ethanol are commonly used. However, studies on analogous compounds have shown that aprotic solvents can also be effective, sometimes leading to different isomeric products. The polarity and hydrogen-bonding capability of the solvent can affect the tautomeric equilibrium of intermediates and the solubility of reactants and catalysts. For instance, in related syntheses, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been employed, particularly in catalyst-driven reactions.

The table below illustrates the effect of different solvents on the yield of a generic N-aryl pyrazole synthesis, highlighting the importance of solvent optimization.

| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) |

| Ethanol | 24.5 | 78 | Moderate to High |

| Toluene | 2.4 | 111 | Moderate |

| Dioxane | 2.2 | 101 | Moderate to High |

| DMF | 36.7 | 153 | High |

| DMSO | 46.7 | 189 | High |

Temperature, Pressure, and Stoichiometric Considerations

Reaction parameters such as temperature and pressure are fundamental in controlling the kinetics and thermodynamics of the synthesis of this compound. The initial Michael addition is typically conducted at or below room temperature to control the exothermic nature of the reaction and prevent side reactions. The subsequent cyclization and aromatization steps often require elevated temperatures, typically in the range of 80-120°C, to overcome the activation energy barrier for ring closure and subsequent oxidation.

Stoichiometry, the molar ratio of reactants, is also a key factor. An excess of one reactant, often the less expensive or more volatile one, can be used to drive the reaction to completion. In the synthesis of N-aryl pyrazoles, a slight excess of the hydrazine component is sometimes employed. The concentration of reactants also plays a role, with more dilute conditions sometimes favoring the desired intramolecular cyclization over intermolecular side reactions.

The following table provides a general overview of how temperature can influence the reaction time and yield in a typical pyrazole synthesis.

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 25 | 24 | Low |

| 60 | 12 | Moderate |

| 100 | 4 | High |

| 140 | 2 | High (with potential for side products) |

Catalyst Design and Ligand Effects in Coupling Reactions (e.g., C-N bond formation)

The formation of the C-N bond between the pyrazole nitrogen and the 2,6-dichlorophenyl ring is a critical step that can be achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is particularly challenging for sterically hindered substrates like 2,6-dichloro-substituted aryl halides. The success of such couplings is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand.

Bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond. Ligands such as those from the BrettPhos and AdBrettPhos families have been shown to be effective for the amidation and amination of five-membered heterocyclic bromides. mit.edu The design of these ligands is critical to prevent catalyst decomposition and to promote the desired catalytic cycle. The choice of base is also integral to the catalytic system, with common bases including sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃).

The table below summarizes various palladium/ligand systems that have been used for C-N cross-coupling reactions to form N-aryl heterocycles.

| Palladium Source | Ligand | Base | Typical Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | High |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Moderate to High |

| Pd/AdBrettPhos | - | Cs₂CO₃ | High |

| Pd/tBuBrettPhos | - | LHMDS | High |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of alternative energy sources, greener solvents, and more efficient reaction protocols.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. dergipark.org.tr For the synthesis of pyrazoles, microwave irradiation can efficiently promote the cyclization and aromatization steps. In the preparation of 1-aryl-1H-pyrazole-5-amines, a microwave-mediated approach using water as a solvent has been successfully developed. nih.gov The reaction of an α-cyanoketone with an aryl hydrazine in 1 M HCl under microwave heating at 150°C for 10-15 minutes has been shown to produce the desired products in high yields (70-90%). nih.gov This method offers a significant improvement over conventional heating, which often requires several hours.

The following table compares conventional heating with microwave-assisted synthesis for a typical pyrazole formation.

| Method | Reaction Time | Temperature (°C) | Yield (%) |

| Conventional Heating | 8 - 24 hours | 100 | 60 - 80 |

| Microwave Irradiation | 10 - 30 minutes | 150 | 70 - 95 |

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and abundant. The synthesis of pyrazoles in aqueous media has been demonstrated, often facilitated by the use of a catalyst. For instance, the microwave-assisted preparation of 1-aryl-1H-pyrazole-5-amines can be effectively carried out in 1 M aqueous HCl. nih.gov The use of an aqueous medium simplifies the workup procedure, as the product often precipitates from the solution upon neutralization and can be isolated by simple filtration.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. nih.gov The synthesis of N-aryl pyrazoles has been successfully adapted to flow chemistry systems. researchgate.net In a typical setup, solutions of the reactants are pumped through heated reactor coils, where the reaction takes place. This methodology allows for the safe handling of potentially hazardous intermediates and reagents by minimizing their accumulation at any given time. A telescoped, multi-step flow synthesis can be designed to produce highly substituted pyrazoles rapidly and efficiently.

The table below outlines typical parameters for a flow chemistry synthesis of a substituted pyrazole.

| Parameter | Value |

| Flow Rate | 0.1 - 1.0 mL/min |

| Reactor Temperature | 100 - 180°C |

| Residence Time | 5 - 30 minutes |

| Pressure | 10 - 20 bar |

Scale-Up Considerations and Industrial Synthesis Perspectives

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of various factors to ensure a safe, efficient, and economically viable process. While detailed industrial-scale production data for this specific compound is not extensively published, insights can be drawn from patented synthetic routes and general principles of chemical process scale-up. A notable synthesis route amenable to scale-up involves a two-step process: a base-catalyzed Michael addition of 2,6-dichlorophenylhydrazine to acrylonitrile, followed by an oxidative cyclization of the resulting intermediate. google.com

Key challenges in scaling up the synthesis of substituted phenylpyrazoles often relate to reaction control, material handling, product purification, and process safety. For instance, processes with extended reaction times can be unsuitable for industrial applications. google.com The synthesis of this compound, particularly due to the sterically hindered 2,6-disubstituted phenyl group, requires carefully optimized conditions to achieve high yield and purity on a large scale. google.com

A reported method highlights the importance of selectively preparing the Michael adduct, 3-((2,6-dichlorophenyl)hydrazinyl)propanenitrile, as a crucial step for obtaining the final product in good yield and purity. google.com In contrast to classical methods that might proceed with an in-situ cyclization, this stepwise approach allows for better control over the reaction profile. For industrial purposes, this can translate to improved batch-to-batch consistency and higher product quality.

The subsequent oxidation of the intermediate dihydropyrazole to the final aromatic pyrazole is another critical step. While various oxidizing agents can be employed, an industrially preferred system might involve cost-effective and environmentally benign reagents with manageable reaction conditions. A described method utilizes a system of hydrogen peroxide, acetic acid, and a catalytic amount of potassium iodide, which is presented as a simple and environmentally friendly protocol. google.com The ability to use only catalytic amounts of the iodide source is a significant advantage for large-scale production, reducing both cost and waste. google.com

When scaling up, several parameters must be optimized. The table below outlines key considerations for the industrial synthesis of this compound based on a plausible synthetic route.

| Process Step | Key Parameter | Laboratory-Scale Approach | Industrial-Scale Considerations |

|---|---|---|---|

| Michael Addition | Catalyst | Catalytic amount of a single base. google.com | Selection of a cost-effective, recyclable, or easily removable base. Catalyst loading optimization to balance reaction rate and cost. |

| Solvent | Typically a standard organic solvent. | Use of minimal solvent or a solvent that is easily recovered and recycled. Consideration of solvent toxicity and environmental impact. | |

| Temperature Control | External heating/cooling bath. | Reactor design with efficient heat exchange is critical to manage the exothermic nature of the reaction and prevent side reactions or thermal runaway. | |

| Oxidative Cyclization | Oxidizing Agent | Hydrogen peroxide in the presence of acetic acid and potassium iodide. google.com | Use of concentrated, stabilized hydrogen peroxide. Dosing control is crucial for safety and selectivity. Management of off-gassing. |

| Catalyst | Catalytic amount of potassium iodide. google.com | Efficient mixing to ensure catalyst distribution. Potential for catalyst recovery and reuse. | |

| Work-up and Isolation | Solvent extraction and chromatography. | Development of a crystallization-based purification to avoid chromatography. Selection of appropriate solvents for high recovery and purity. Filtration and drying equipment suitable for large volumes. |

Chemical Reactivity and Transformation Pathways of 1 2,6 Dichlorophenyl 1h Pyrazol 3 Amine

Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring in this molecule is an electron-rich aromatic system, making it a target for various substitution reactions. The presence of the 3-amino group further activates the ring, while the bulky 2,6-dichlorophenyl group at the N1 position introduces significant steric hindrance, influencing the regioselectivity of these reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds like pyrazole. wikipedia.orgbyjus.com The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The stability of the aromatic system is preserved in these reactions. byjus.com For pyrazoles, these substitutions, such as halogenation, nitration, and sulfonation, readily occur. globalresearchonline.net

The substitution pattern of the 1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine molecule directs incoming electrophiles. The amino group at the C3 position is an activating group and, along with the pyrazole ring nitrogens, directs electrophilic attack. Halogenation of pyrazole and its derivatives typically occurs at the C4 position of the ring. researchgate.netbeilstein-archives.org This regioselectivity is attributed to the electronic effects of the ring nitrogens and the amino substituent, which stabilize the cationic intermediate formed during the attack at this position. wikipedia.org The steric bulk of the 1-(2,6-dichlorophenyl) group likely further favors substitution at the less hindered C4 position over the C5 position.

Halogenation: The C4 position of 3-amino pyrazole derivatives can be effectively halogenated using N-halosuccinimides (NXS). beilstein-archives.org For instance, reactions with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) provide a direct pathway to the corresponding 4-halo-substituted pyrazoles in moderate to excellent yields. beilstein-archives.org These reactions are often metal-free and can be performed under mild conditions, for example at room temperature in a solvent like DMSO. beilstein-archives.org

Nitration: Aromatic nitration involves the replacement of a hydrogen atom with a nitro (NO₂) group, typically using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst to form the reactive nitronium ion (NO₂⁺). byjus.comresearchgate.net While specific studies on the nitration of this compound are not detailed in the provided results, the general mechanism for pyrazole nitration suggests that the nitro group would preferentially be introduced at the C4 position. nih.govresearchgate.net The reaction conditions, such as temperature and acid concentration, are crucial for controlling the outcome and yield. researchgate.netnih.gov

Sulfonation: Sulfonation introduces a sulfonic acid (–SO₃H) group onto the aromatic ring. byjus.com The sulfonating agent is typically fuming sulfuric acid or sulfur trioxide (SO₃). libretexts.org This reaction is reversible. libretexts.org For pyrazole derivatives, sulfonation also predominantly occurs at the C4 position. A known derivative, 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonic acid, highlights the feasibility of sulfonating this ring system. epa.gov

| Reaction | Typical Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | NBS, NCS, NIS in DMSO | C4 | 4-Halo-1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine |

| Nitration | HNO₃ / H₂SO₄ | C4 | 1-(2,6-Dichlorophenyl)-4-nitro-1H-pyrazol-3-amine |

| Sulfonation | Fuming H₂SO₄ (SO₃) | C4 | 1-(2,6-Dichlorophenyl)-3-amino-1H-pyrazole-4-sulfonic acid |

Direct nucleophilic attack on the carbon atoms (C3 or C5) of the pyrazole ring is generally difficult due to the electron-rich nature of the aromatic system. Such reactions are less common than electrophilic substitutions. However, in cases where a good leaving group is present on the ring, nucleophilic aromatic substitution (SNAr) can occur. For this compound itself, which lacks such a leaving group on the pyrazole ring, direct nucleophilic attack on the ring carbons is not a primary reactivity pathway.

Electrophilic Aromatic Substitution on the Pyrazole Ring

Transformations Involving the Pyrazole-Bound Amine Group

The primary amine group at the C3 position is a key site of reactivity, allowing for a variety of functionalization reactions.

Acylation: The lone pair of electrons on the nitrogen atom of the 3-amino group makes it nucleophilic, allowing it to readily react with acylating agents. Friedel-Crafts acylation, for example, involves the reaction with acyl halides or anhydrides in the presence of a Lewis acid catalyst to form amides. byjus.com This reaction converts the amine into an N-acyl derivative. The resulting acyl substituent is electron-withdrawing, which deactivates the ring towards further electrophilic substitution. lkouniv.ac.in

Alkylation: Similar to acylation, the amine group can be alkylated. N-alkylation of pyrazoles can be achieved using various methods, including reaction with alkyl halides under basic conditions or with trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid. semanticscholar.org These reactions introduce an alkyl group onto the nitrogen atom of the amine. However, controlling the degree of alkylation (mono- vs. di-alkylation) can sometimes be challenging.

| Reaction | Reagent Type | Functional Group Formed | General Product Structure |

|---|---|---|---|

| Acylation | Acyl halide (R-COCl) or Anhydride ((RCO)₂O) | Amide | N-(1-(2,6-dichlorophenyl)-1H-pyrazol-3-yl)acetamide |

| Alkylation | Alkyl halide (R-X) | Secondary or Tertiary Amine | N-alkyl-1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine |

Diazotization and Subsequent Derivatization (e.g., Sandmeyer-type reactions, Arylation via Cross-Coupling)

The primary aromatic amino group at the C3 position of the pyrazole ring is a key site for chemical modification through diazotization. Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the amino group into a diazonium salt. organic-chemistry.org These pyrazolediazonium salts are valuable intermediates that can undergo a variety of subsequent reactions. organic-chemistry.orgarkat-usa.org

Sandmeyer-Type Reactions: The resulting diazonium salt is susceptible to substitution reactions where the diazonium group (-N₂⁺) is replaced by a range of nucleophiles, with the liberation of nitrogen gas. wikipedia.org The classic Sandmeyer reaction utilizes copper(I) salts as catalysts to introduce halides (Cl, Br) or pseudohalides (CN). wikipedia.orgnih.gov This provides a reliable method for synthesizing 3-halo- and 3-cyano-1-(2,6-dichlorophenyl)-1H-pyrazoles. organic-chemistry.org Variations of this reaction can also be used to introduce other functionalities. For instance, reaction with potassium iodide can yield the corresponding 3-iodo derivative, and trifluoromethylation can be achieved using Sandmeyer-type conditions. wikipedia.orgnih.gov

| Reaction Type | Reagents | Product |

| Chlorination | NaNO₂, HCl, CuCl | 3-Chloro-1-(2,6-dichlorophenyl)-1H-pyrazole |

| Bromination | NaNO₂, HBr, CuBr | 3-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole |

| Cyanation | NaNO₂, H⁺, CuCN | 1-(2,6-Dichlorophenyl)-1H-pyrazole-3-carbonitrile |

| Iodination | NaNO₂, H⁺, KI | 1-(2,6-Dichlorophenyl)-3-iodo-1H-pyrazole |

Table 1. Examples of Sandmeyer-type reactions starting from this compound.

Arylation via Cross-Coupling: The diazonium intermediate can also participate in metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to form C-C bonds, although this is less common than Sandmeyer-type transformations for this class of compounds. organic-chemistry.org

Schiff Base Formation and Subsequent Cyclizations

The 3-amino group readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases, also known as imines or azomethines. ekb.eg This reaction typically proceeds by refluxing the aminopyrazole with the carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.netscielo.org.co The resulting Schiff bases are versatile intermediates for the synthesis of more complex heterocyclic systems. ekb.eg

The imine functionality within the Schiff base provides a reactive site for subsequent intramolecular or intermolecular cyclization reactions. For example, cyclocondensation reactions can lead to the formation of fused pyrazole systems, which are prevalent in many biologically active molecules. nih.govmdpi.comnih.gov Reaction of the Schiff base with reagents like α-chloroacetyl chloride can yield azetidinone rings, while reaction with thioacetic acid can form thiazolidinone rings. ekb.eg These cyclizations expand the structural diversity accessible from the parent aminopyrazole.

| Carbonyl Compound | Schiff Base Product | Subsequent Cyclization Product Example |

| Benzaldehyde | N-Benzylidene-1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine | Fused pyrazolopyrimidine (via reaction with a diketone) |

| 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine | Fused pyrazolotriazine |

| Acetophenone | N-(1-Phenylethylidene)-1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine | Substituted azetidinone (via reaction with chloroacetyl chloride) |

Table 2. Formation of Schiff bases and potential subsequent cyclization products.

Reactivity of the 2,6-Dichlorophenyl Moiety

The 2,6-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms. However, it is amenable to modification through nucleophilic aromatic substitution and directed metallation strategies.

Aromatic Substitution Reactions on the Dichlorophenyl Ring

Nucleophilic aromatic substitution (SₙAr) on the dichlorophenyl ring is challenging due to steric hindrance from the ortho-chloro substituents and the bulky pyrazole ring. However, under forcing conditions with potent nucleophiles, substitution of one of the chlorine atoms may be possible. The regioselectivity of such reactions can be influenced by the ability of a substituent to coordinate with the incoming nucleophile's counter-ion, which can favor substitution at the ortho position in a cyclic transition state. researchgate.net Generally, this pathway is less common compared to metal-catalyzed coupling reactions for modifying this ring system.

Directed Ortho-Metalation Strategies

A more effective strategy for functionalizing the 2,6-dichlorophenyl ring is through Directed Ortho-Metalation (DoM). wikipedia.org In this approach, a Directed Metalation Group (DMG) on the aromatic ring coordinates to a strong organolithium base (e.g., n-butyllithium), facilitating the deprotonation of a nearby ortho-proton. uwindsor.caorganic-chemistry.org The N2 atom of the pyrazole ring can act as a DMG, directing the lithiation to the C3' position of the dichlorophenyl ring (the position between the two chlorine atoms is sterically inaccessible). rsc.org

The resulting aryllithium intermediate is a powerful nucleophile that can be quenched with a wide range of electrophiles to introduce new functional groups with high regioselectivity. wikipedia.orgnih.gov This method provides a precise tool for synthesizing 1-(2,6-dichloro-3-substituted-phenyl)-1H-pyrazol-3-amine derivatives.

| Step 1: Base | Step 2: Electrophile | Product (Substituent at C3') |

| n-BuLi | D₂O | Deuterium (-D) |

| s-BuLi | I₂ | Iodine (-I) |

| n-BuLi | DMF | Formyl (-CHO) |

| t-BuLi | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

Table 3. Examples of functionalization via Directed Ortho-Metalation.

Advanced Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to modify the 2,6-dichlorophenyl moiety of the title compound.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov This reaction is particularly useful for aryl chlorides, including deactivated ones like the 2,6-dichlorophenyl group. rsc.orgresearchgate.net

By reacting this compound with an appropriate aryl or vinyl boronic acid (or its ester), one or both of the chlorine atoms can be substituted to form biaryl or styrenyl derivatives. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, must be carefully optimized to achieve good yields, especially given the steric hindrance and electronic properties of the substrate. rsc.orgnih.gov This methodology allows for significant structural diversification of the dichlorophenyl ring.

| Boronic Acid | Palladium Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(2-Chloro-6-phenylphenyl)-1H-pyrazol-3-amine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-(2-Chloro-6-(4-methoxyphenyl)phenyl)-1H-pyrazol-3-amine |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | 1-(2-Chloro-6-vinylphenyl)-1H-pyrazol-3-amine |

Table 4. Illustrative Suzuki-Miyaura cross-coupling reactions on the dichlorophenyl ring.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgopenochem.org In the context of this compound, the compound can theoretically participate as the amine component, reacting with an aryl halide to yield a 3-(N-arylamino)pyrazole derivative.

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org While no specific studies detailing the use of this compound as the amine partner in this reaction are documented, the reactivity can be inferred from general principles and studies on similar heterocyclic amines.

The nucleophilicity of the 3-amino group is sufficient to engage in the catalytic cycle. However, several factors could influence the reaction's efficiency. The steric bulk of the N1-substituent (2,6-dichlorophenyl group) could sterically encumber the C3-amino group, potentially slowing the rate of coordination to the palladium center. Furthermore, the pyrazole ring's nitrogen atoms could compete with the exocyclic amine for coordination to the palladium catalyst, which may require careful selection of ligands to favor the desired reaction pathway.

Conversely, the Buchwald-Hartwig reaction is extensively used for the amination of halo-pyrazoles. Studies have demonstrated successful C-N bond formation at the C4 position of the pyrazole ring, highlighting the versatility of this reaction for functionalizing the pyrazole core itself. nih.govnih.gov For instance, the coupling of 4-bromo-1H-pyrazoles with various amines proceeds under palladium catalysis, although reactions with alkylamines bearing β-hydrogens can sometimes result in lower yields due to competing β-hydride elimination. nih.govresearchgate.net

| Pyrazole Substrate | Amine Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 85% | nih.gov |

| 4-Bromo-1-tritylpyrazole | N-Methylaniline | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 83% | nih.gov |

| 4-Bromo-1-tritylpyrazole | Benzylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 88% | nih.gov |

| 1-Benzyl-4-bromopyrazole | Aromatic Amines | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | Good | nih.gov |

C-H Activation Methodologies

Direct C-H activation is a modern synthetic strategy that allows for the functionalization of C-H bonds without pre-activating the substrate (e.g., via halogenation). rsc.org For this compound, two C-H bonds on the pyrazole ring, at the C4 and C5 positions, are available for such transformations. The regioselectivity of these reactions is typically governed by the inherent acidity of the C-H bonds and the directing effects of the substituents.

In N-substituted pyrazoles, the C5-H bond is generally the most acidic and kinetically favored for deprotonation and subsequent functionalization. However, the C3-amino group in the target molecule is a strong electron-donating group, which increases the electron density at the C4 position, making it a potential site for electrophilic attack or oxidative addition in a catalytic cycle.

While specific C-H activation studies on this compound are not available, research on analogous 3-aryl-1H-pyrazol-5-amines (a tautomeric form) demonstrates the feasibility of selective C-H functionalization. For example, direct halogenation using N-halosuccinimides (NCS, NBS, NIS) occurs selectively at the C4 position in moderate to excellent yields. beilstein-archives.org This indicates the high nucleophilicity of the C4 carbon, influenced by the adjacent amino group.

| Substrate | Halogenating Agent (NXS) | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Phenyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | DMSO | Room Temp, 3h | 95% | beilstein-archives.org |

| 3-Phenyl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | DMSO | Room Temp, 3h | 96% | beilstein-archives.org |

| 1-Tosyl-3-phenyl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | DMSO | Room Temp, 3h | 75% | beilstein-archives.org |

Furthermore, biocatalytic methods have been developed for the C4-arylation of 5-aminopyrazoles. Using a laccase enzyme, catechols can be oxidized to ortho-quinones, which then undergo a nucleophilic attack from the electron-rich C4 position of the aminopyrazole, resulting in selective C-C bond formation under mild, environmentally benign conditions. nih.gov These examples suggest that the C4 position of this compound is a prime target for directed C-H functionalization.

Oxidation and Reduction Chemistry of the Compound

Catalytic Hydrogenation of the Pyrazole Ring

The pyrazole ring is an aromatic system and is generally resistant to reduction. However, under catalytic hydrogenation conditions, the ring can be saturated. The reaction typically proceeds in a stepwise manner, first reducing the pyrazole to a pyrazoline (containing one double bond in the ring) and subsequently to a pyrazolidine (B1218672) (a fully saturated five-membered ring).

Commonly used catalysts for this transformation include noble metals such as palladium, platinum, or rhodium on a carbon support, often requiring elevated pressures of hydrogen gas and potentially elevated temperatures. While no studies specifically report the hydrogenation of this compound, the general reactivity is expected to follow this pathway.

A significant consideration for this specific substrate is the presence of two chlorine atoms on the N1-phenyl ring. A common side reaction during catalytic hydrogenation is hydrodehalogenation, where a C-Cl bond is cleaved and replaced by a C-H bond. This process is particularly facile with palladium catalysts. Therefore, achieving selective hydrogenation of the pyrazole ring without removing the chlorine atoms would likely require careful optimization of the catalyst and reaction conditions, potentially using catalysts less prone to promoting dehalogenation, such as rhodium or platinum-based systems under controlled conditions.

Selective Oxidation of Amine Functionality

The 3-amino group of this compound is susceptible to oxidation. One of the characteristic reactions for aminopyrazoles is oxidative N-N coupling to form colored azopyrazole dimers. This transformation can be achieved using various oxidizing agents.

Electrochemical methods have proven effective for this purpose. The electrooxidation of aminopyrazoles can proceed via several mechanisms. mdpi.com One pathway involves the direct anodic oxidation of the aminopyrazole to a radical cation, which then dimerizes. Another pathway involves the in-situ generation of an oxidizing species, such as hypohalites (e.g., HOBr from bromide salts), which first halogenates the amine nitrogen. The resulting N-haloamine can then react with another molecule of aminopyrazole to form a hydrazo intermediate, which is subsequently oxidized to the final azo compound. mdpi.com This method offers a green and controlled approach to synthesizing symmetrical azopyrazoles.

| Substrate Type | Method | Oxidizing Species | Product Type | Reference |

|---|---|---|---|---|

| Aminopyrazoles | One-stage Electrooxidation | NiO(OH) (adsorbed) | Azopyrazoles | mdpi.com |

| Aminopyrazoles | Two-stage Electrooxidation | Electrogenerated HOBr/NaOBr | Azopyrazoles | mdpi.com |

Ring-Opening and Rearrangement Reactions

The pyrazole ring is an aromatic heterocycle and is generally characterized by high stability, resisting ring-opening under most standard chemical conditions. Ring cleavage or rearrangement reactions typically require high energy input (e.g., thermal or photochemical) or the presence of specific activating functional groups that are not present in this compound. mdpi.com

Some reported pyrazole rearrangements include:

Prototropic Tautomerism: This is an equilibrium between different structural isomers by proton migration. For the parent compound, this is less relevant due to the fixed N1-substituent, but it is a fundamental property of N-unsubstituted pyrazoles. mdpi.comresearchgate.net

Sigmatropic Rearrangements: Certain fused pyrazole systems, formed via intramolecular cycloadditions, can undergo thermal [1s, 5s] sigmatropic shifts, leading to ring contraction and the formation of spirocyclic pyrazoles. nih.gov This requires a specific bicyclic precursor.

Nitrene-Mediated Rearrangements: The thermal decomposition of pyrazoles containing an azide (B81097) group can generate a pyrazole nitrene intermediate. This highly reactive species can undergo complex rearrangements, including ring-opening and recyclization cascades, to form unexpected products. mdpi.com

For this compound, the N-aryl pyrazole core is robust. Ring-opening would likely require harsh conditions such as strong base-induced deprotonation at C5 followed by elimination, or powerful oxidative or reductive cleavage, which would likely degrade the molecule non-selectively. Therefore, under typical synthetic conditions, ring-opening and rearrangement reactions are not expected transformation pathways for this compound.

Advanced Spectroscopic and Structural Characterization of 1 2,6 Dichlorophenyl 1h Pyrazol 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While a comprehensive set of multi-dimensional NMR data for 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine is not extensively detailed in publicly available literature, the application of such techniques is standard practice for the structural verification of pyrazole (B372694) derivatives. These methods are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex spin systems.

Multi-dimensional NMR experiments are crucial for mapping the covalent framework of a molecule. For a compound like this compound, these techniques would confirm the precise arrangement of its constituent atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show correlations between the adjacent protons on the pyrazole ring and within the dichlorophenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of each protonated carbon in the pyrazole and dichlorophenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-4 bonds) between protons and carbons. This is vital for connecting the molecular fragments. For instance, HMBC would show correlations between the pyrazole ring protons and the quaternary carbon of the dichlorophenyl ring attached to the pyrazole nitrogen, confirming the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences, such as the relative orientation of the dichlorophenyl and pyrazole rings.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on analyses of similar pyrazole structures, is presented below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrazole C3-NH₂ | ~5.0-6.0 (broad singlet) | Not Applicable | C4, C5 |

| Pyrazole C4-H | ~6.0-6.5 (doublet) | ~100-110 | C3, C5 |

| Pyrazole C5-H | ~7.5-8.0 (doublet) | ~130-140 | C3, C4, C1' (Dichlorophenyl) |

| Dichlorophenyl C1' | Not Applicable | ~135-140 | H5 (Pyrazole), H3'/H5' (Dichlorophenyl) |

| Dichlorophenyl C2'/C6' | Not Applicable | ~130-135 | H3'/H5' (Dichlorophenyl) |

| Dichlorophenyl C3'/C5' | ~7.3-7.6 (doublet) | ~128-132 | C1', C2'/C6', C4' |

| Dichlorophenyl C4' | ~7.2-7.5 (triplet) | ~125-130 | C2'/C6', C3'/C5' |

Note: This is a predictive table based on general chemical shift ranges for related structures. Actual experimental values may vary.

Solid-state NMR (ssNMR) is a powerful technique for studying molecules in their crystalline or amorphous solid forms. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and conformation of molecules in the solid state. researchgate.net

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in crystal packing and molecular conformation. This is critical in pharmaceutical development as different polymorphs can have different physical properties.

Characterize Disorder: The technique can detect static or dynamic disorder within the crystal lattice, which may not be fully resolved by X-ray diffraction. nih.gov

Probe Intermolecular Interactions: By observing changes in chemical shifts and using specific pulse sequences, ssNMR can provide insights into hydrogen bonding and other non-covalent interactions within the crystal structure.

Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic processes within a molecule, such as conformational changes or hindered rotation.

A key dynamic process in this compound is the rotation around the C-N bond connecting the dichlorophenyl ring to the pyrazole ring. Due to steric hindrance from the two ortho-chlorine atoms, this rotation is expected to be restricted. VT-NMR could be used to measure the energy barrier for this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to result in separate signals for atoms that are equivalent at room temperature. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the rotational energy barrier.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the precise arrangement of molecules in the crystal lattice.

While the specific crystal structure of this compound is not available, analysis of closely related compounds provides significant insight into its likely structural features. For instance, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile has been determined by single-crystal X-ray diffraction. aalto.fiechemcom.com Similarly, other pyrazole derivatives containing dichlorophenyl groups have been structurally characterized. najah.edu

These studies reveal that the pyrazole ring is typically planar. The dichlorophenyl ring is also planar, but it is usually twisted out of the plane of the pyrazole ring due to steric hindrance. The angle between the planes of the two rings (the dihedral angle) is a key structural parameter. In related structures, this dihedral angle can vary significantly depending on the substitution pattern and crystal packing forces. najah.edunih.gov

The following table presents representative crystallographic data from a related dichlorophenyl-pyrazole derivative, 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-5-((naphthalen-1-ylmethylene)-amino)-1H-pyrazole-3-carbonitrile, to illustrate the type of information obtained from such an analysis. researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₂H₁₁Cl₂F₃N₄ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 9.433(3) |

| b (Å) | 22.150(8) |

| c (Å) | 10.728(4) |

| β (°) | 111.643(7) |

| Volume (ų) | 2083.5 |

| Z (molecules per cell) | 4 |

Data sourced from a structural analysis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-5-((naphthalen-1-ylmethylene)-amino)-1H-pyrazole-3-carbonitrile. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. nih.gov The amino group (-NH₂) on the pyrazole ring of this compound is a potent hydrogen bond donor, while the pyrazole ring nitrogens can act as hydrogen bond acceptors.

Therefore, it is highly probable that the crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. Typically, these interactions link molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov For example, N—H···N hydrogen bonds are commonly observed in the crystal structures of amino-pyrazoles, forming dimers or extended chains. nih.gov In the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, hydrogen bond interactions are noted as a key driving force for dimerization. aalto.fiechemcom.com

The dichlorophenyl ring can also participate in weaker C—H···π or C—Cl···π interactions, further stabilizing the crystal packing. najah.edu Understanding these interactions is crucial as they influence the material's physical properties, including melting point, solubility, and stability.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Environment

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify functional groups and gain insight into the molecular structure.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and vibrational modes.

For this compound, the FT-IR spectrum is characterized by several key absorption bands. While a complete experimental spectrum for this specific compound is not widely published in peer-reviewed literature, the expected frequencies can be inferred from data on analogous compounds such as aminopyrazoles and chlorinated aromatic systems. acs.orgnih.gov The primary amine (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. acs.org The deformation or scissoring motion of the N-H bond is expected around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations from the dichlorophenyl ring are anticipated just above 3000 cm⁻¹, while the stretching vibrations of the C=C and C=N bonds within the aromatic and pyrazole rings typically appear in the 1400-1600 cm⁻¹ range. mdpi.com The C-N stretching vibrations are generally found between 1250 and 1350 cm⁻¹. researchgate.net Finally, the strong absorptions corresponding to the C-Cl stretching modes on the phenyl ring are expected in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | Asymmetric & Symmetric Stretch | N-H (Amine) |

| 3050 - 3150 | Stretch | Aromatic C-H |

| 1600 - 1650 | Scissoring (Bending) | N-H (Amine) |

| 1400 - 1600 | Stretch | C=C / C=N (Ring) |

| 1250 - 1350 | Stretch | C-N |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.

Table 2: Predicted Raman Active Modes for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group / Moiety |

|---|---|---|

| 3050 - 3150 | Stretch | Aromatic C-H |

| 1400 - 1600 | Ring Stretch | Phenyl and Pyrazole Rings |

| 950 - 1050 | Ring Breathing | Phenyl and Pyrazole Rings |

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exclusively used for the analysis of chiral compounds to determine their absolute configuration and solution-state conformation. As this compound is an achiral molecule and no studies on its chiral derivatives are reported, VCD spectroscopy is not an applicable technique for its characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of a compound's elemental formula. The molecular formula for this compound is C₉H₇Cl₂N₃. Using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N), the calculated monoisotopic mass is 227.0041 Da. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While a specific MS/MS study on this compound is not available in the literature, a plausible fragmentation pathway can be proposed based on the known fragmentation of pyrazoles and N-aryl compounds. rsc.org

Upon ionization, the molecular ion ([M]⁺˙ at m/z 227) would be formed. A primary fragmentation event would likely be the cleavage of the C-N bond connecting the dichlorophenyl ring and the pyrazole moiety. Another characteristic fragmentation for chlorinated compounds is the loss of a chlorine radical (Cl˙), leading to an ion at m/z 192. Subsequent fragmentation of the pyrazole ring could involve the loss of neutral molecules such as hydrogen cyanide (HCN), leading to further product ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its two chromophores: the 2,6-dichlorophenyl ring and the 3-aminopyrazole (B16455) ring. The parent pyrazole molecule exhibits a strong absorption maximum around 203-210 nm. rsc.orgnist.gov The presence of the amino group (an auxochrome) on the pyrazole ring is expected to cause a bathochromic (red) shift of this absorption to a longer wavelength. Similarly, the dichlorophenyl ring is also a strong chromophore. The conjugation between these two ring systems would likely result in one or more strong absorption bands in the 200-400 nm range of the UV spectrum. physchemres.org

Table 3: Expected Electronic Transitions for this compound

| Wavelength Range (nm) | Transition Type | Chromophore |

|---|

Other Advanced Spectroscopic Techniques (e.g., EPR, Fluorescence Spectroscopy)

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.chwikipedia.org It is particularly valuable for studying organic radicals, transition metal complexes, and other paramagnetic species. ethz.chwikipedia.org In its diamagnetic ground state, this compound, like most organic molecules, possesses paired electrons and would therefore be "EPR silent."

However, EPR spectroscopy could become a relevant analytical tool under specific circumstances:

Radical Formation: If this compound were to undergo oxidation or reduction to form a radical cation or anion, respectively, the resulting unpaired electron would make the species EPR active. The analysis of the EPR spectrum could provide information about the distribution of the unpaired electron's spin density across the molecule, offering insights into the electronic structure of its frontier molecular orbitals.

Complexation with Paramagnetic Metals: Pyrazole derivatives are known to act as chelating agents for transition metals. mdpi.com If this compound were used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Fe(III)), the resulting complex could be studied by EPR. The EPR spectrum would yield information about the metal's oxidation state, coordination environment, and the nature of the metal-ligand bonding.

An illustrative EPR data table for a hypothetical paramagnetic species derived from the title compound is presented below. The parameters shown are typical for such analyses.

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| g-factor | ~2.0023 (for organic radical) | Provides information about the electronic environment of the unpaired electron. Deviations from the free electron g-value (2.0023) indicate spin-orbit coupling. |

| Hyperfine Coupling Constant (A) | A(¹⁴N), A(¹H) | Describes the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). Helps to map the spin density distribution. |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a technique that investigates the photoluminescent properties of molecules. Many pyrazole derivatives are known to exhibit fluorescence, and their photophysical properties have been a subject of interest for applications in materials science and bioimaging. nih.gov The fluorescence characteristics of a molecule are highly dependent on its structure, including the nature of its aromatic systems and substituents.

The this compound molecule possesses a conjugated π-system encompassing both the pyrazole and dichlorophenyl rings, which is a prerequisite for fluorescence. The amino group (-NH₂) at the 3-position of the pyrazole ring is an electron-donating group, which can enhance fluorescence. The properties of such compounds are often sensitive to the surrounding environment.

Key photophysical parameters that could be determined for this compound include:

Excitation and Emission Wavelengths (λ_ex / λ_em): These wavelengths correspond to the energies of light absorbed to reach an excited state and emitted upon returning to the ground state, respectively. For example, a fluorescently labeled pyrazole derivative was reported to have a maximal excitation wavelength at 350 nm and a maximal emission wavelength at 535 nm. nih.gov

Quantum Yield (Φ_F): This parameter measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.